N-CYCLOHEXYL-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE typically involves the reaction of quinazolinone derivatives with appropriate amines. One common method involves the reaction of 2,4-dioxo-1,4-dihydroquinazoline with cyclohexylamine and butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: The amide and quinazolinone groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
N-CYCLOHEXYL-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant, anticancer, and antimicrobial agent.
Biological Research: It is used in studies investigating the biological pathways and molecular targets associated with quinazolinone derivatives.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other quinazolinone-based compounds with various industrial applications.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with neurotransmitter receptors can contribute to its anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides: These compounds share a similar quinazolinone core and exhibit anticonvulsant activity.
1,3,4-Thiadiazoles: These heterocyclic compounds also possess diverse biological activities, including antimicrobial and anticancer properties.
Coumarins: Another class of oxygen-containing heterocycles with significant biological and pharmaceutical properties.
Uniqueness
N-CYCLOHEXYL-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE is unique due to its specific structural features, such as the cyclohexyl and butanamide groups, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways further distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(19-13-7-2-1-3-8-13)11-6-12-21-17(23)14-9-4-5-10-15(14)20-18(21)24/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYXGPZUTOWHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.